Tetradeca-3,5-dien-1-ol
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Overview
Description
Tetradeca-3,5-dien-1-ol is an organic compound with the molecular formula C14H26O It is a type of unsaturated alcohol characterized by the presence of two double bonds located at the 3rd and 5th positions of the tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-3,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the hydrocarbonylative coupling of alkynes with alkyl halides, followed by reduction. This process often employs copper catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Tetradeca-3,5-dien-1-one
Reduction: Tetradecan-1-ol
Substitution: Tetradeca-3,5-dien-1-chloride
Scientific Research Applications
Tetradeca-3,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetradeca-3,5-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-9,12-dien-1-ol: Another unsaturated alcohol with double bonds at different positions.
Tetradeca-3,5-dien-1-yl acetate: An ester derivative of Tetradeca-3,5-dien-1-ol.
Tetradeca-3,5-dien-1-one: The oxidized form of this compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
tetradeca-3,5-dien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-12,15H,2-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPQBNGOIHGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00761184 |
Source
|
Record name | Tetradeca-3,5-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00761184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102488-79-9 |
Source
|
Record name | Tetradeca-3,5-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00761184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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